molecular formula C23H23N3O3S B7726845 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7726845
M. Wt: 421.5 g/mol
InChI Key: UNFKTLPXUDMGHM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 315683-91-1) is a thieno[2,3-d]pyrimidine derivative characterized by a methoxy-substituted aromatic system. Its molecular formula is C₂₄H₂₅N₃O₃S (molecular weight: 443.54 g/mol), featuring a thienopyrimidine core substituted with a 4-methoxyphenyl group at position 5 and a 3,4-dimethoxyphenethylamine moiety at position 4 . Predicted physical properties include a density of 1.265±0.06 g/cm³ and a boiling point of 615.0±55.0 °C, with a pKa of 5.18±0.40, suggesting moderate solubility in organic solvents . The compound’s structure (Figure 1) is optimized for interactions with biological targets, particularly enzymes or receptors sensitive to methoxy-substituted aromatic systems.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-27-17-7-5-16(6-8-17)18-13-30-23-21(18)22(25-14-26-23)24-11-10-15-4-9-19(28-2)20(12-15)29-3/h4-9,12-14H,10-11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKTLPXUDMGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the phenyl groups: The phenyl groups can be introduced via substitution reactions using appropriate phenyl halides and catalysts.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 4/5) Molecular Weight Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound 4-(3,4-dimethoxyphenethyl), 5-(4-methoxyphenyl) 443.54 - Potential kinase inhibition
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 4-(3,4-dichlorophenyl), 5-phenyl 397.29 - Enhanced lipophilicity (Cl vs. OCH₃)
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-(4-methoxyphenyl), fused cyclohexane ring 339.44 198–199.6 Improved solubility (tetrahydrobenzo)
5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) 5-(2-methoxyphenyl) 281.33 229–231 Antibacterial activity (84–86% yield)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 5-(4-fluorophenyl) 269.31 - Bioisosteric replacement (F vs. OCH₃)
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine 4-(4-chlorophenyl), imidazole fusion 316.81 - Anti-leishmanial activity

Key Observations:

Methoxy vs. Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) exhibit higher lipophilicity (clogP ~4.2 vs. ~3.5 for methoxy), favoring membrane permeability but reducing aqueous solubility .

Fused Ring Systems :

  • The tetrahydrobenzo derivative () shows a 68% yield and improved solubility due to reduced planarity, whereas the target compound’s fully aromatic system may enhance rigidity for target specificity .

Bioisosteric Replacements :

  • Replacing methoxy with trifluoromethyl (e.g., ) introduces steric bulk and electronegativity, altering binding kinetics without significant loss of potency .

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